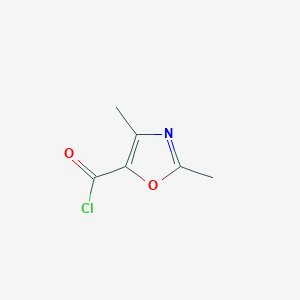

Dimethyl-1,3-oxazole-5-carbonyl chloride

Vue d'ensemble

Description

Dimethyl-1,3-oxazole-5-carbonyl chloride is a chemical compound with the molecular formula C6H6ClNO2. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dimethyl-1,3-oxazole-5-carbonyl chloride can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST and Deoxo-Fluor . Another method includes the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of Cs2CO3 .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl-1,3-oxazole-5-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.

Cyclization Reactions: The compound can be used in cyclization reactions to form oxazole derivatives.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include DAST, Deoxo-Fluor, and Cs2CO3 . Reaction conditions often involve specific solvents and temperatures to achieve the desired products.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, cyclization reactions can yield various oxazole derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Synthesis of Bioactive Compounds

Dimethyl-1,3-oxazole-5-carbonyl chloride serves as a key intermediate in synthesizing various pharmaceuticals. Its ability to participate in nucleophilic acyl substitution reactions allows for the introduction of oxazole rings into complex molecules. For example, it has been utilized in the synthesis of oxazoline derivatives, which are precursors to numerous biologically active compounds .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that synthesized oxazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compounds were tested using the agar well diffusion method, revealing promising results with minimum inhibitory concentrations (MIC) as low as 25 μg/mL for certain derivatives .

Material Science

Polymer Chemistry

In material science, this compound is employed in the synthesis of polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. For instance, it has been used to create thermally stable poly(oxazole) materials which are beneficial in high-temperature applications .

Coatings and Adhesives

The compound is also used in formulating advanced coatings and adhesives. Its reactive nature allows for cross-linking with other polymeric materials, leading to coatings that exhibit superior adhesion and resistance to environmental degradation. This application is particularly relevant in industries where durability and longevity of materials are critical .

Agrochemicals

Development of Pesticides

this compound has found applications in the agrochemical sector as a building block for pesticide synthesis. Its derivatives have been shown to possess insecticidal and fungicidal properties, making them valuable in crop protection strategies. The synthesis of these agrochemicals often involves modifying the oxazole ring to enhance activity against specific pests or pathogens .

Case Studies

Mécanisme D'action

The mechanism of action of dimethyl-1,3-oxazole-5-carbonyl chloride involves its reactivity as a carbonyl chloride derivative. It can react with nucleophiles to form various products, depending on the specific reaction conditions and reagents used. The molecular targets and pathways involved in its reactions are determined by the nature of the nucleophiles and the specific reaction mechanisms.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to dimethyl-1,3-oxazole-5-carbonyl chloride include other oxazole derivatives and carbonyl chloride compounds. Examples include:

- 2,4-dimethyl-1,3-oxazole

- 5-chloro-1,3-oxazole

- 1,3-oxazole-5-carbonyl chloride

Uniqueness

This compound is unique due to its specific structure, which combines the oxazole ring with a carbonyl chloride group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and research applications.

Activité Biologique

Dimethyl-1,3-oxazole-5-carbonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to provide an overview of its biological activity, including data tables and case studies.

This compound is characterized by its oxazole ring structure, which is known to influence biological activity. The compound's molecular formula is , and it is often synthesized through reactions involving oxazole derivatives. The presence of the carbonyl chloride functional group contributes to its reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Compound 11 | 1.6 | Candida albicans |

| Compound 12 | 0.8 | Candida tropicalis |

| Ampicillin | 3.2 | E. coli |

In a comparative study, various oxazole derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) against fungal strains such as Candida albicans and Aspergillus niger. The results indicated that certain derivatives exhibited potent antifungal activity, suggesting that this compound may also possess similar properties .

Anticancer Activity

The anticancer potential of this compound has been inferred from studies on related compounds. Research indicates that oxazole derivatives can induce apoptosis in cancer cell lines, demonstrating their potential as anticancer agents.

Case Study: Apoptotic Induction

In a study involving various oxazole derivatives, compounds were tested against human breast adenocarcinoma cell lines (MCF-7). The results showed that specific modifications in the oxazole structure enhanced cytotoxicity and apoptosis induction:

- Compound A : IC50 = 15.63 µM (similar to Tamoxifen)

These findings suggest that structural modifications in oxazoles can significantly affect their biological activity, including their ability to induce cell death in cancerous cells .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Studies on related oxazole derivatives have shown varying levels of toxicity against model organisms such as Daphnia magna and Saccharomyces cerevisiae:

Table 2: Toxicity Assessment Results

| Compound | Toxicity Level (Daphnia magna) | Toxicity Level (Saccharomyces cerevisiae) |

|---|---|---|

| This compound | Low TBD | Low TBD |

| Compound B | Moderate | Low |

| Compound C | High | Moderate |

These preliminary toxicity evaluations suggest that while some derivatives may exhibit promising biological activity, their safety must be thoroughly investigated before clinical application .

Propriétés

IUPAC Name |

2,4-dimethyl-1,3-oxazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-3-5(6(7)9)10-4(2)8-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTURJHEFJOGTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10491389 | |

| Record name | 2,4-Dimethyl-1,3-oxazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69695-18-7 | |

| Record name | 2,4-Dimethyl-1,3-oxazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.